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Dnp-PLGLWAr-NH2: A Technical Guide to Detecting Collagenase Activity

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Compound of Interest		
Compound Name:	Dnp-PLGLWAr-NH2	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate **Dnp-PLGLWAr-NH2** and its application in the detection and quantification of collagenase activity. This document details the substrate's mechanism of action, provides structured data for its use, and offers detailed experimental protocols for its implementation in research and drug development settings.

Introduction to Dnp-PLGLWAr-NH2

Dnp-PLGLWAr-NH2 is a synthetic peptide substrate designed for the sensitive detection of collagenase activity, particularly from the matrix metalloproteinase (MMP) family. Collagenases are endopeptidases that play a crucial role in the degradation of extracellular matrix proteins. Their activity is implicated in both normal physiological processes, such as tissue remodeling and wound healing, and in pathological conditions, including cancer metastasis and fibrosis. The ability to accurately measure collagenase activity is therefore essential for understanding these processes and for the development of therapeutic inhibitors.

The peptide sequence Pro-Leu-Gly-Leu-Trp-Ala-Arg (PLGLWAr) is a recognition and cleavage site for several MMPs, including MMP-1 and MMP-9. The substrate is chemically modified with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher, and relies on the intrinsic fluorescence of the tryptophan (Trp) residue as the fluorophore.

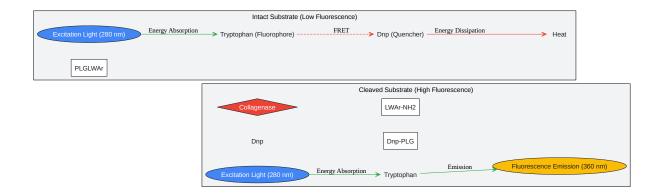


Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

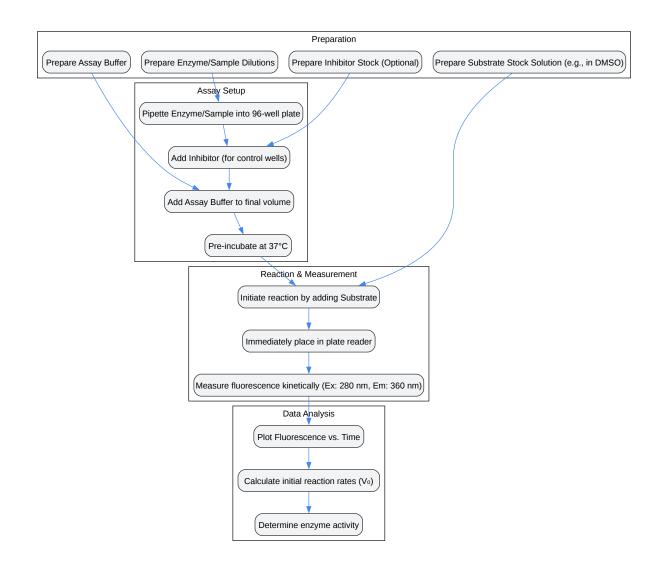
The **Dnp-PLGLWAr-NH2** substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the Dnp group is in close proximity to the tryptophan residue. The energy from an excited tryptophan molecule is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence emission.

Upon enzymatic cleavage of the peptide bond between Glycine (Gly) and Leucine (Leu) by a collagenase, the tryptophan fluorophore and the Dnp quencher are separated. This separation disrupts FRET, leading to a significant increase in fluorescence intensity upon excitation. The rate of this increase in fluorescence is directly proportional to the collagenase activity in the sample.

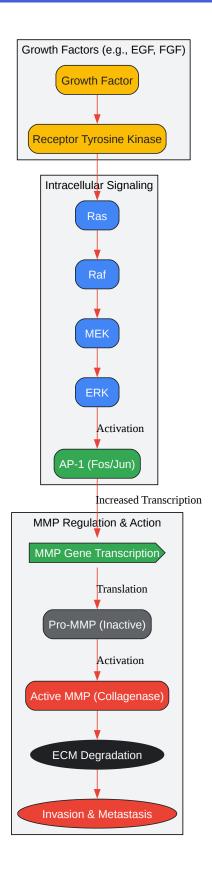




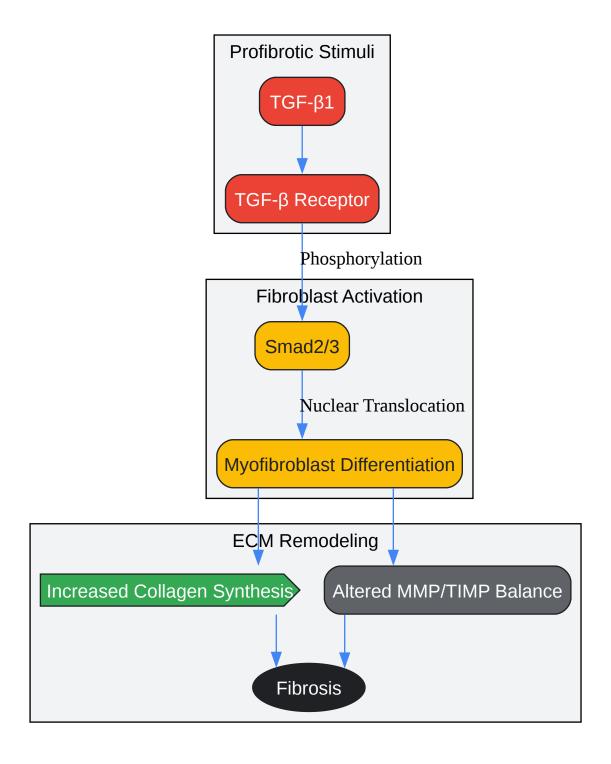












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 To cite this document: BenchChem. [Dnp-PLGLWAr-NH2: A Technical Guide to Detecting Collagenase Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573652#dnp-plglwar-nh2-for-detecting-collagenase-activity]



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